

# Spectroscopic Profile of (3-Aminooxetan-3-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (3-Aminooxetan-3-yl)methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the novel building block, **(3-Aminooxetan-3-yl)methanol**. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of its functional groups. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(3-Aminooxetan-3-yl)methanol**. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.7 - 4.5	d	2H	-OCH <sub>2</sub> - (ax)
~4.4 - 4.2	d	2H	-OCH <sub>2</sub> - (eq)
~3.6	s	2H	-CH <sub>2</sub> OH
~2.5 (broad)	s	3H	-NH <sub>2</sub> and -OH

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~78	-OCH <sub>2</sub> -
~65	-C(NH <sub>2</sub> )(CH <sub>2</sub> OH)-
~60	-CH <sub>2</sub> OH

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Strong, Broad	O-H stretch (alcohol) and N-H stretch (primary amine)
3000 - 2850	Medium	C-H stretch (aliphatic)
1650 - 1580	Medium	N-H bend (primary amine)
1250 - 1020	Medium	C-N stretch (aliphatic amine)
1150 - 1050	Strong	C-O stretch (alcohol and ether)
980 - 960	Medium	Oxetane ring vibration

## Mass Spectrometry (MS)

The mass spectrum of **(3-Aminooxetan-3-yl)methanol**, with a molecular weight of 103.12 g/mol, is expected to show a molecular ion peak ( $[M]^+$ ) in techniques like Electrospray Ionization (ESI).<sup>[1]</sup> Fragmentation patterns in Electron Ionization (EI) would likely involve the loss of small neutral molecules and characteristic cleavages of the oxetane ring and substituent groups.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Fragmentation Pathway
103	$[C_4H_9NO_2]^+$	Molecular Ion
86	$[C_4H_8NO]^+$	Loss of OH
73	$[C_3H_7NO]^+$	Loss of CH <sub>2</sub> O
72	$[C_3H_6NO]^+$	$\alpha$ -cleavage, loss of CH <sub>2</sub> OH
57	$[C_3H_5O]^+$	Cleavage of the oxetane ring
44	$[C_2H_6N]^+$	$\alpha$ -cleavage, loss of C <sub>2</sub> H <sub>3</sub> O <sub>2</sub>
30	$[CH_4N]^+$	Common fragment for primary amines

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **(3-Aminooxetan-3-yl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a clean, dry NMR tube.<sup>[2]</sup> Ensure the sample is completely dissolved; if necessary, use gentle vortexing.<sup>[2]</sup>

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

- **Instrument Setup:** The NMR spectrometer is typically a 400 MHz or 500 MHz instrument. The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For a small molecule, 8 to 16 scans are usually sufficient.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , more scans (typically several hundred to thousands) and a longer acquisition time are required.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology for Liquid Samples (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Application:** Place a small drop of neat **(3-Aminooxetan-3-yl)methanol** directly onto the ATR crystal.<sup>[3]</sup>
- **Data Acquisition:** Acquire the infrared spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .<sup>[3]</sup> Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.<sup>[3]</sup>
- **Data Processing:** The instrument software automatically performs the background subtraction. The resulting spectrum shows the absorbance or transmittance of the sample as a function of wavenumber.

- **Cleaning:** After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

## Mass Spectrometry (MS)

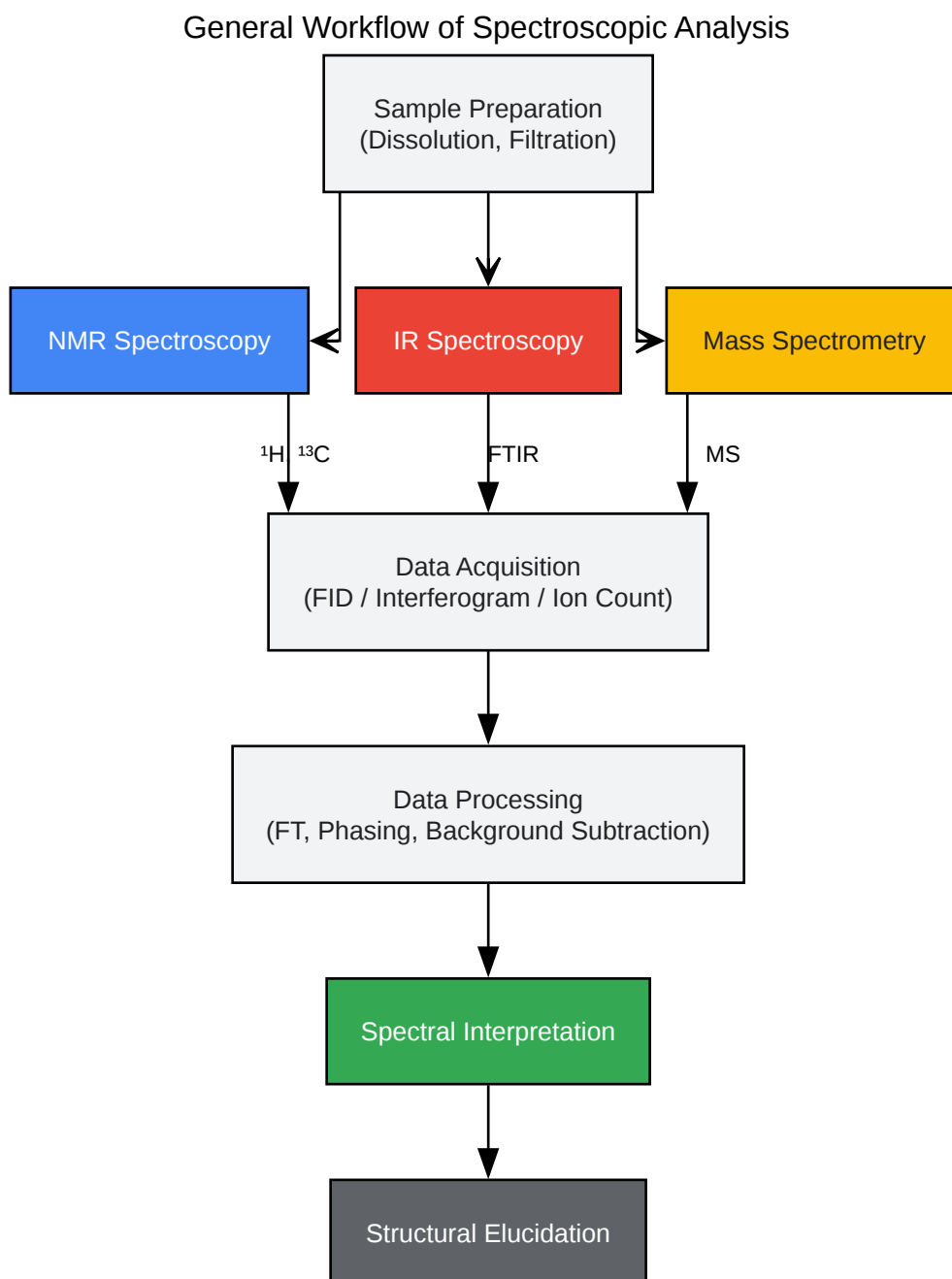
**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Methodology** (Electrospray Ionization - ESI):

- **Sample Preparation:** Prepare a dilute solution of **(3-Aminooxetan-3-yl)methanol** (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium acetate to promote ionization.<sup>[4]</sup>
- **Infusion:** The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ . For structural elucidation (MS/MS), a precursor ion of interest can be selected, fragmented, and the resulting product ions analyzed.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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*General Workflow for Spectroscopic Analysis.*

This guide serves as a foundational resource for researchers working with **(3-Aminooxetan-3-yl)methanol**. While the predicted data offers valuable insights, it is imperative to confirm these findings through the experimental acquisition and analysis of spectroscopic data.

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